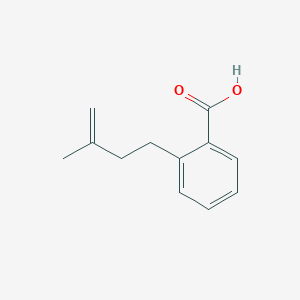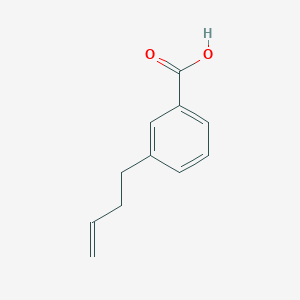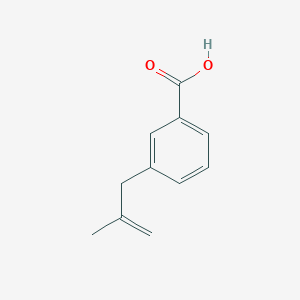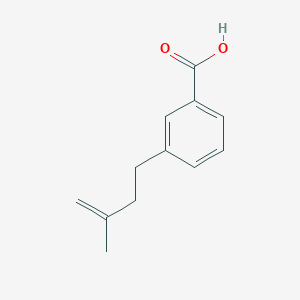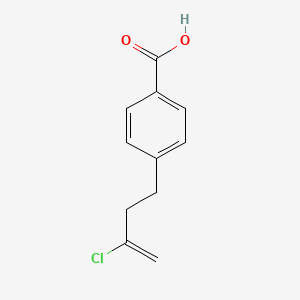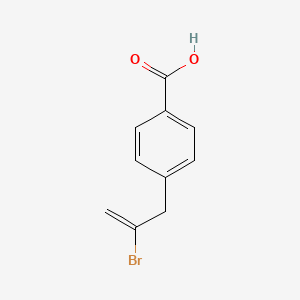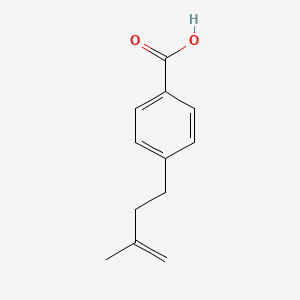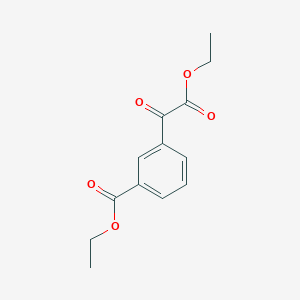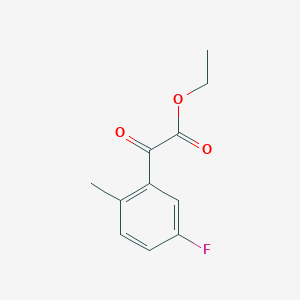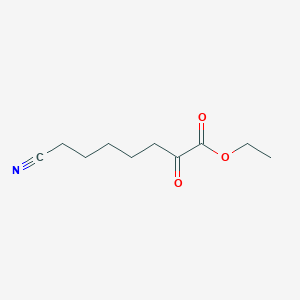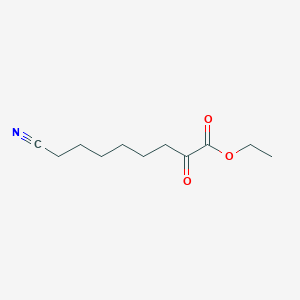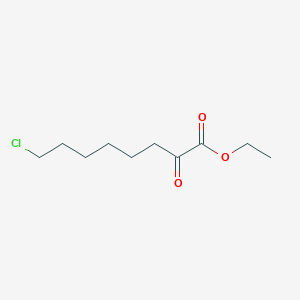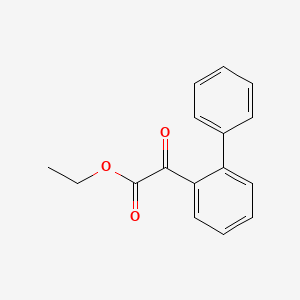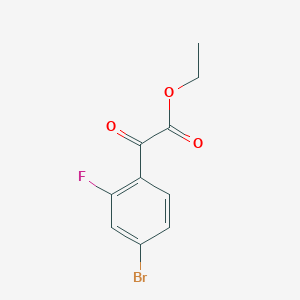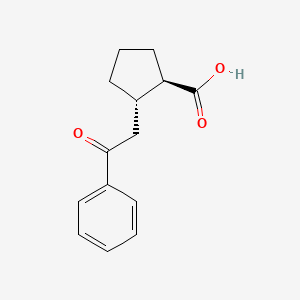
trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a phenylethyl ketone moiety
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Chiral Studies: Its chiral nature makes it useful in studies related to stereochemistry and enantiomeric purity.
Biology and Medicine:
Pharmacological Research: The compound’s structural features make it a candidate for drug development and pharmacological studies.
Biochemical Pathways: It can be used to study biochemical pathways involving carboxylic acids and ketones.
Industry:
Material Science:
Catalysis: It may serve as a ligand or catalyst in various industrial processes.
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed . It’s recommended to use personal protective equipment as required .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethyl Ketone Moiety: This step involves the addition of a phenylethyl group to the cyclopentane ring, often through Friedel-Crafts acylation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used for esterification, amidation, and other substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenylethyl ketone moiety.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other substituted products.
Mecanismo De Acción
The mechanism of action of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenylethyl ketone moiety can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
- cis-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Hydroxy-2-phenylethyl)cyclopentane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different ring sizes (cyclopentane vs. cyclohexane) and different stereochemistry (trans vs. cis) can significantly affect the compound’s chemical and biological properties.
- Unique Features: trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, a phenylethyl ketone moiety, and a carboxylic acid group, which together confer distinct reactivity and potential applications.
Propiedades
IUPAC Name |
(1R,2S)-2-phenacylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYQQVMUACOFNJ-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178236 | |
| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-51-7 | |
| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


